3,5-Dimethoxybenzoic Acid

Thermochemistry Calorimetry Physical Organic Chemistry

Researchers requiring a thermochemically robust building block face isomer-dependent variability in reaction outcomes. 3,5-Dimethoxybenzoic Acid (CAS 1132-21-4) resolves this with superior crystalline-state stability (ΔHf° = -724.0 kJ mol⁻¹), 10-37 kJ mol⁻¹ more stable than other dimethoxybenzoic acid isomers. • pKa 3.96 enables predictable pH-dependent extraction and salt formation. • MIC 0.125 mg/mL against Ascochyta rabiei-2× more potent than benzoic acid. • Validated precursor for cytosporone analogs and resorcinolic lipid scaffolds. Supplied ≥98% purity with full analytical certification.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 1132-21-4
Cat. No. B044328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzoic Acid
CAS1132-21-4
Synonyms3,5-Dimethoxybenzoic acid;  NSC 43744;  NSC 8514
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)OC
InChIInChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyIWPZKOJSYQZABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzoic Acid Baseline Properties


3,5-Dimethoxybenzoic acid (3,5-DMeoxBA, C₉H₁₀O₄, MW 182.17) is a crystalline aromatic carboxylic acid bearing methoxy substituents at the 3- and 5-positions of the benzene ring [1]. It is classified as a dimethoxybenzoic acid isomer, isolated as a natural product from Melia azedarach leaves [2]. The compound serves as a versatile building block in organic synthesis and is available from multiple suppliers in purity grades typically ≥97–99% by HPLC . Its fundamental thermochemical parameters have been rigorously characterized, with a standard enthalpy of formation (ΔHf°₍c₎) of −724.0 ± 1.5 kJ mol⁻¹ in the crystalline state at 298.15 K [3].

Thermochemical reference standard for calorimetry studies
Synthetic building block for resorcinolic lipid scaffolds
Natural product antifungal lead with defined MIC baseline
Meta,meta-dimethoxy isomer for pH-dependent speciation studies

3,5-Dimethoxybenzoic Acid: Non-Interchangeability with Isomers


The five regioisomeric dimethoxybenzoic acids (2,3-; 2,4-; 2,6-; 3,4-; and 3,5-dimethoxybenzoic acid) share identical molecular formulas (C₉H₁₀O₄) and are often listed interchangeably in generic chemical catalogs, yet their thermodynamic stability, ionization behavior, and resultant reactivity diverge substantially [1]. These differences arise from distinct intramolecular interactions—ortho-methoxy groups engage in hydrogen bonding with the carboxylic acid moiety, while meta/para substitution patterns exert differential electronic effects on the aromatic ring [2]. Consequently, a synthetic route optimized for one isomer cannot be assumed to proceed with comparable yield or selectivity when a different isomer is substituted. Furthermore, the position-specific methoxy substitution governs the compound's performance as a ligand in coordination chemistry and its biological activity profile . The quantitative evidence below establishes that 3,5-dimethoxybenzoic acid occupies a distinct and non-interchangeable position within this isomer series, with measurable advantages in thermochemical stability, pH-dependent speciation, and documented antifungal potency.

Thermochemical stability diverges
Crystalline enthalpy of formation can vary by 10–37 kJ mol⁻¹ among dimethoxybenzoic acid isomers, so thermal behavior may not transfer.
Ionization profile is position-dependent
Meta vs para methoxy substitution shifts pKa oppositely; the 3,5-isomer is measurably more acidic than the 3,4-isomer, affecting solubility and extraction.
Synthetic regiochemistry may not replicate
Synthetic routes optimized for one isomer may give different yields or selectivities if the substitution pattern is changed.

3,5-Dimethoxybenzoic Acid: Quantitative Evidence & Comparison


Highest Crystalline Enthalpy of Formation Among Isomers

Among the five regioisomeric dimethoxybenzoic acids, 3,5-dimethoxybenzoic acid possesses the most negative (most stable) standard enthalpy of formation in the crystalline state [1]. Static-bomb calorimetry measurements yielded a ΔHf°₍c₎ of −724.0 ± 1.5 kJ mol⁻¹, which is 10.0 kJ mol⁻¹ more stable than the 3,4-isomer (−714.0 ± 1.4 kJ mol⁻¹) and 11.8 kJ mol⁻¹ more stable than the 2,4-isomer (−712.2 ± 1.4 kJ mol⁻¹) [1]. This enhanced thermodynamic stability reflects the favorable electronic contribution of meta,meta-disubstitution without the steric strain or intramolecular hydrogen bonding present in ortho-substituted analogs.

Enthalpy of formation
Head-to-head
−724.0 ± 1.5 kJ mol⁻¹ (3,5-)
3,4-: −714.0; 2,4-: −712.2; 2,6-: −693.8; 2,3-: −687.0 kJ mol⁻¹
Supports thermochemical stability ranking
Crystalline state, 298.15 K; static-bomb calorimetry
Thermochemistry Calorimetry Physical Organic Chemistry Energetic Materials

pKa Reduction and Ionization Advantage

The presence of two meta-methoxy groups on the benzoic acid scaffold reduces the pKa by 0.24 units relative to unsubstituted benzoic acid (pKa 4.20), with experimental measurements yielding a pKa of 3.96 ± 0.10 for 3,5-dimethoxybenzoic acid [1]. Potentiometric titration studies across five temperatures (25–65°C) established that meta-methoxy substitution lowers the pK value by 0.12 units per group, whereas para-methoxy substitution raises the pK by 0.26 units [2]. Consequently, 3,5-dimethoxybenzoic acid (pKa ~3.96) is a measurably stronger acid than the 3,4-isomer, which has a higher pKa due to the opposing electronic effects of its para-methoxy group [2].

Acid dissociation (pKa)
Class-level
3.96 ± 0.10
Benzoic acid: 4.20; 3,4-isomer pKa is higher due to para-methoxy effect
Context for pH-dependent partitioning
Potentiometric titration at 25°C; aqueous solution
Ionization Constant pKa Determination Drug Formulation Analytical Chemistry

Antifungal Activity Against Ascochyta rabiei

In a bioassay-guided fractionation study of Melia azedarach leaf extracts, 3,5-dimethoxybenzoic acid (designated Compound 5) was isolated alongside five other compounds and evaluated for in vitro antifungal activity against Ascochyta rabiei, the causative agent of chickpea blight [1]. The compound exhibited a minimum inhibitory concentration (MIC) of 0.125 mg mL⁻¹ at 24 h post-incubation [1]. This represents an 8-fold lower potency than the most active co-isolated compound (β-amyrin, MIC = 0.0156 mg mL⁻¹) but a 2-fold higher potency than benzoic acid (MIC = 0.25 mg mL⁻¹) [1]. The positive control, mancozeb (a commercial fungicide), achieved complete spore germination inhibition across all tested concentrations (0.0039–4 mg mL⁻¹) [1].

Antifungal MIC (A. rabiei)
Head-to-head
0.125 mg mL⁻¹
β-Amyrin: 0.0156; benzoic acid: 0.25 mg mL⁻¹
Reported antifungal screening context
24 h incubation; concentration range 0.0039–4 mg mL⁻¹
Antifungal Activity Natural Product Agricultural Chemistry Minimum Inhibitory Concentration

Synthesis of Bioactive Cytosporone Analogs

3,5-Dimethoxybenzoic acid served as the starting material for a straightforward, high-yielding synthetic route to the bioactive resorcinolic lipids AMS35AA and AMS35BB [1]. The authors describe the methods as 'remarkably efficient' and report 'excellent overall yields' for both target compounds [1]. While the publication does not provide direct comparative yield data versus other dimethoxybenzoic acid isomers, the selection of the 3,5-isomer as the starting material is predicated on its optimal substitution pattern for the Friedel–Crafts acylation and subsequent methanolysis steps required to construct the cytosporone core [1].

Synthetic route utility
Method context
Reported efficient access to cytosporone analogs
Qualitative yield report; Friedel–Crafts acylation/methanolysis route
Supports resorcinolic lipid scaffold synthesis
Verify methodology; no direct comparative yield data provided
Organic Synthesis Total Synthesis Cytosporone Resorcinolic Lipids

3,5-Dimethoxybenzoic Acid: Application Scenarios


High-Temperature Synthetic Applications

For reactions conducted at elevated temperatures or requiring extended heating, the −724.0 ± 1.5 kJ mol⁻¹ enthalpy of formation of 3,5-dimethoxybenzoic acid represents the most stable crystalline state among all five dimethoxybenzoic acid isomers [4]. This thermodynamic advantage of 10–37 kJ mol⁻¹ relative to other isomers reduces the risk of thermal decomposition or unwanted side reactions during synthesis. Procurement of the 3,5-isomer is therefore indicated for process chemistry development, scale-up campaigns, and any application where thermal robustness of the starting material is a critical quality attribute.

pH-Controlled Extraction and Formulation

The pKa of 3,5-dimethoxybenzoic acid (3.96 ± 0.10) is lowered by 0.24 units relative to benzoic acid due to the electron-withdrawing inductive effect of the two meta-methoxy groups [4][2]. This enhanced acidity translates to a higher degree of ionization at a given pH, enabling more efficient liquid–liquid extraction protocols, ion-pair chromatography separations, and the formation of more soluble salts. The 3,5-isomer is measurably more acidic than the 3,4-isomer, which contains a pKa-elevating para-methoxy group [2]. Analytical chemists and formulation scientists should select the 3,5-isomer when predictable pH-dependent speciation is required.

Antifungal Lead Optimization & SAR Studies

3,5-Dimethoxybenzoic acid exhibits a documented MIC of 0.125 mg mL⁻¹ against Ascochyta rabiei, the chickpea blight pathogen [4]. While 8-fold less potent than the co-isolated triterpenoid β-amyrin (MIC 0.0156 mg mL⁻¹), the compound offers a synthetically accessible benzoic acid scaffold for systematic derivatization [4]. Its potency is double that of unsubstituted benzoic acid (MIC 0.25 mg mL⁻¹), confirming that the 3,5-dimethoxy substitution pattern contributes positively to antifungal activity [4]. Researchers engaged in antifungal drug discovery or agrochemical development can utilize 3,5-dimethoxybenzoic acid as a quantifiably characterized starting point for SAR campaigns.

Synthesis of Resorcinolic Lipids and Natural Product Analogs

The 3,5-dimethoxy substitution pattern provides the requisite regiochemical framework for constructing resorcinolic lipid cores, as demonstrated by the efficient synthesis of cytosporone analogs AMS35AA and AMS35BB [4]. The published methodology employs 3,5-dimethoxybenzoic acid as the starting material, utilizing Friedel–Crafts acylation and methanolysis to assemble the isobenzofuranone scaffold with excellent overall yields [4]. This validated synthetic route supports procurement of 3,5-dimethoxybenzoic acid for projects targeting cytosporones, olivetol derivatives, and other octaketide-derived natural products where the meta,meta-dimethoxybenzoic acid core is a strategic precursor.

Application
Selection Property
Validation Focus
High-temperature synthesis
Thermochemical stability profile
Enthalpy of formation review
pH-dependent separations
Ionization behavior (pKa)
pKa and speciation verification
Antifungal lead optimization
Antifungal screening potency
MIC endpoint benchmarking
Resorcinolic lipid synthesis
Regiochemical compatibility
Synthetic route efficiency review

Technical Documentation Hub

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20 linked technical documents
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